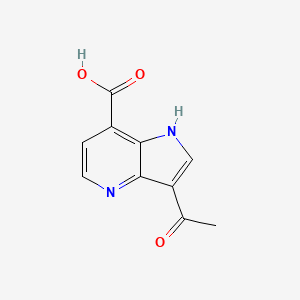

3-Acetyl-4-azaindole-7-carboxylic acid

描述

属性

IUPAC Name |

3-acetyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-5(13)7-4-12-8-6(10(14)15)2-3-11-9(7)8/h2-4,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGYVJNZBNXFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C(C=CN=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material and Initial Condensation

The synthesis begins with 2-methyl-3-nitropyridine as the raw precursor. This compound undergoes a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions (60–120°C), which facilitates the formation of a key intermediate with a formyl group attached to the heterocycle.

| Parameter | Details |

|---|---|

| Solvent | DMF |

| Temperature | 60–120°C |

| Duration | Variable, typically several hours |

This step introduces a reactive site for subsequent ring closure, enabling the formation of the azaindole core.

Hydrogenation and Ring Closure

The nitro group is reduced via catalytic hydrogenation using Pd/C as the catalyst, converting the nitro group to an amine, which then undergoes intramolecular cyclization to form 4-azaindole .

| Parameter | Details |

|---|---|

| Catalyst | Pd/C |

| Solvent | Ethanol, methyl alcohol, tetrahydrofuran, or dioxane |

| Temperature | Ambient to mild heating (~25–50°C) |

| Hydrogen pressure | Atmospheric or slightly elevated |

This step is crucial for establishing the heterocyclic framework.

Friedel-Crafts Acylation to Introduce the Acetyl Group

The final step involves Friedel-Crafts acylation of the 4-azaindole with acetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride .

| Parameter | Details |

|---|---|

| Acylating agent | Acetyl chloride or diacetyl oxide |

| Catalyst | Aluminum trichloride (anhydrous) |

| Solvent | Methylene dichloride, ethylene dichloride, acetonitrile, tetrahydrofuran, or toluene |

| Temperature | 50–60°C |

This step selectively introduces the acetyl group at the 3-position of the azaindole ring, yielding 3-acetyl-4-azaindole .

Conversion to Carboxylic Acid

Alternative and Optimized Methods for Industrial Application

Recent research emphasizes optimizing reaction conditions for higher yields, milder environments, and operational simplicity.

Reaction Condition Optimization

| Aspect | Traditional Method | Optimized Method | Benefits |

|---|---|---|---|

| Solvent | Methylene dichloride | Ethylene dichloride | Safer, reduces volatility issues |

| Temperature | 50–120°C | 50–60°C | Milder, energy-efficient |

| Catalyst | Aluminum trichloride | Same | Consistent activity |

| Yield | Low (near 0%) | Up to 70% | Significantly improved |

Note: The optimized method involves adjusting the acylation conditions and solvent choice, as demonstrated in recent patents, to improve yield and safety.

One-Pot and Catalytic Approaches

Research indicates potential for one-pot synthesis involving Suzuki coupling or C–H activation strategies to directly functionalize the azaindole core, reducing steps and improving scalability.

Data Summary and Comparative Table

| Method | Raw Materials | Key Reactions | Solvent | Catalyst | Yield | Notes |

|---|---|---|---|---|---|---|

| Traditional Multi-step | 2-methyl-3-nitropyridine | Condensation, hydrogenation, Friedel-Crafts acylation | DMF, ethanol, dichloromethane | Pd/C, AlCl₃ | ~10–30% | Low yield, complex purification |

| Optimized Method | 4-azaindole, acetyl chloride | Friedel-Crafts acylation | Ethylene dichloride | AlCl₃ | Up to 70% | Mild conditions, industrial suitability |

| One-pot Synthesis | Various arylated azaindoles | Suzuki coupling, C–H activation | Toluene/ethanol | Pd catalyst | Variable | Potential for direct functionalization |

Research Findings and Practical Implications

- Reaction yields are significantly improved by optimizing solvent choice and reaction temperature, as demonstrated in patent CN104370903A, where yield increased from negligible to approximately 70%.

- Safety considerations are addressed by replacing volatile solvents like methylene dichloride with ethylene dichloride, facilitating scale-up.

- Operational simplicity is achieved by eliminating chromatography steps in favor of crystallization and filtration, making the process more amenable to industrial production.

化学反应分析

Types of Reactions

3-Acetyl-4-azaindole-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the azaindole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-Carboxy-4-azaindole-7-carboxylic acid.

Reduction: 3-Acetyl-4-azaindole-7-methanol.

Substitution: Various substituted azaindole derivatives depending on the electrophile used.

科学研究应用

Biological Activities

3-Acetyl-4-azaindole derivatives are recognized for their potential as kinase inhibitors, which play a critical role in various cellular processes and are implicated in numerous diseases, including cancer.

Kinase Inhibition

Azaindole derivatives, including 3-acetyl-4-azaindole, have been shown to modulate biological processes effectively. They serve as scaffolds for developing selective inhibitors targeting specific kinases:

- Case Study : A series of azaindole derivatives were synthesized and evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs). The best compounds exhibited nanomolar IC50 values, demonstrating high selectivity and potency .

Anti-inflammatory Potential

Research indicates that derivatives of 3-acetyl-4-azaindole can act as FAAH enzyme inhibitors, which are relevant in treating pain and neurodegenerative diseases. This class of compounds shows promise in reducing inflammation and managing chronic pain conditions .

Material Science Applications

Beyond medicinal chemistry, 3-acetyl-4-azaindole derivatives are being explored in material science for their optical properties.

Optical Probes

The compound's chromophoric properties allow it to be used as an optical probe in protein structure studies. This application is particularly valuable in biophysical research where understanding protein dynamics is crucial .

Comparative Data Table

The following table summarizes the synthesis methods and biological activities associated with 3-acetyl-4-azaindole derivatives:

作用机制

The mechanism of action of 3-Acetyl-4-azaindole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

相似化合物的比较

Key Compounds for Comparison

7-Azaindole-3-carboxylic acid

7-Azaindole-4-carboxylic acid

7-Azaindole-5-carboxylic acid

4-Methoxy-7-azaindole-3-carboxylic acid

Structural and Functional Differences

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|---|

| 3-Acetyl-4-azaindole-7-carboxylic acid | Not available | C₁₀H₈N₂O₃ | Acetyl (C-3), COOH (C-7) | Ketone, Carboxylic acid |

| 7-Azaindole-3-carboxylic acid | 156270-06-3 | C₇H₄N₂O₂ | COOH (C-3) | Carboxylic acid |

| 7-Azaindole-4-carboxylic acid | Not available | C₇H₄N₂O₂ | COOH (C-4) | Carboxylic acid |

| 4-Methoxy-7-azaindole-3-carboxylic acid | 1190311-20-6 | C₉H₇N₂O₃ | Methoxy (C-4), COOH (C-3) | Ether, Carboxylic acid |

Physicochemical Properties

| Property | This compound | 7-Azaindole-3-carboxylic acid | 4-Methoxy-7-azaindole-3-carboxylic acid |

|---|---|---|---|

| Solubility (Water) | Low (pH-dependent) | Moderate | Low |

| pKa (Carboxylic Acid) | ~4.7 | ~4.5 | ~4.3 |

| LogP | 1.8 | 0.9 | 1.2 |

Research Findings and Trends

- Pharmacological Studies : 7-Azaindole derivatives with electron-withdrawing groups (e.g., acetyl, carboxylic acid) show enhanced binding to kinase targets compared to unsubstituted analogs .

- Drug Development : this compound is under investigation as a precursor for HIV-1 integrase inhibitors, leveraging its dual functional groups for chelation with metal ions in enzymatic active sites .

生物活性

3-Acetyl-4-azaindole-7-carboxylic acid is a synthetic compound belonging to the azaindole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features both an acetyl group and a carboxylic acid group, which contribute to its unique chemical reactivity. The structural formula can be represented as follows:

This configuration allows the compound to engage in various biochemical interactions, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways. For instance, it may inhibit kinases involved in cancer cell proliferation .

- Receptor Binding : It can bind to cellular receptors, thereby modulating signaling pathways that are essential for cell survival and proliferation.

- DNA Interaction : There is evidence suggesting that this compound can interact with DNA, leading to alterations in gene expression and cellular function.

Anticancer Properties

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

These results indicate that the compound has significant potential as an anticancer agent, particularly against specific types of tumors.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential use in developing new antimicrobial therapies .

Case Studies

- Inhibition of Kinases : A study investigated the effect of this compound on various kinases involved in cancer progression. The compound was found to selectively inhibit certain kinases at low nanomolar concentrations, highlighting its potential as a targeted therapy for cancer treatment .

- Antiviral Activity : Another case study explored the antiviral properties of this compound against influenza virus strains. Results showed that it effectively inhibited viral replication, suggesting its utility in antiviral drug development.

常见问题

Q. How can the mechanism of bioactivity be elucidated for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。